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molecular formula C16H13ClN6 B1684037 Vorozole CAS No. 118949-22-7

Vorozole

Cat. No. B1684037
M. Wt: 324.77 g/mol
InChI Key: XLMPPFTZALNBFS-UHFFFAOYSA-N
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Patent
US05746840

Procedure details

A mixture of 5 g of intermediate 4-a, 4.8 g of methanimidamide monoacetate and 15 ml of methanol was stirred for 1.5 hours at reflux temperature. After cooling to room temperature, the reaction mixture crystallized and there were added 30 ml of water. After stirring for 1 hour the precipitate was filtered off, washed with water and dried in vacuo at 50° C. The product was diluted with 11.8 ml of 2-propanol and the whole was treated with active charcoal for 15 min. at reflux temperature. The charcoal was filtered off while hot and washed with 2-propanol. The product was crystallized, filtered off and dried in vacuo at 50° C., yielding 3.3 g (66.0%) of (+)-6-[(4-chloro-phenyl)-(1H-1,2,4-triazol-1 -yl) methyl]-1-methyl-1H-benzotriazole (comp. 1-a); mp. 130°-135° C.; [α]D20 =+8.0° (conc.=10% in CH3OH); enantiomeric excess: 98.4%.
Name
intermediate 4-a
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].ClC1C=C[C:6]([NH:9][NH:10][CH2:11][C:12]2[CH:13]=[CH:14][C:15]3[N:19]=[N:18][N:17]([CH3:20])[C:16]=3[CH:21]=2)=CC=1.[C:22](O)(=O)[CH3:23].[CH:26](=[NH:28])N>CO>[Cl:1][C:22]1[CH:23]=[CH:16][C:21]([CH:11]([N:10]2[CH:26]=[N:28][CH:6]=[N:9]2)[C:12]2[CH:13]=[CH:14][C:15]3[N:19]=[N:18][N:17]([CH3:20])[C:16]=3[CH:21]=2)=[CH:12][CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
intermediate 4-a
Quantity
5 g
Type
reactant
Smiles
Cl.ClC1=CC=C(C=C1)NNCC=1C=CC2=C(N(N=N2)C)C1
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)(=O)O.C(N)=N
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture crystallized
ADDITION
Type
ADDITION
Details
there were added 30 ml of water
STIRRING
Type
STIRRING
Details
After stirring for 1 hour the precipitate
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C
ADDITION
Type
ADDITION
Details
The product was diluted with 11.8 ml of 2-propanol
ADDITION
Type
ADDITION
Details
the whole was treated with active charcoal for 15 min.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
FILTRATION
Type
FILTRATION
Details
The charcoal was filtered off while hot and
WASH
Type
WASH
Details
washed with 2-propanol
CUSTOM
Type
CUSTOM
Details
The product was crystallized
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C=1C=CC2=C(N(N=N2)C)C1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 131.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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